molecular formula C19H18N2O3S2 B2954963 1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea CAS No. 1421506-05-9

1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Cat. No.: B2954963
CAS No.: 1421506-05-9
M. Wt: 386.48
InChI Key: ODSMEFYZKVBAQV-UHFFFAOYSA-N
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Description

1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative featuring a phenoxyethyl group and a bis-thiophene scaffold, where one thiophene ring is substituted with a thiophene-2-carbonyl moiety. This compound combines lipophilic (phenoxyethyl) and electron-deficient (thiophene-carbonyl) groups, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-18(16-7-4-12-25-16)17-9-8-15(26-17)13-21-19(23)20-10-11-24-14-5-2-1-3-6-14/h1-9,12H,10-11,13H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSMEFYZKVBAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Phenoxyethyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a urea derivative with potential therapeutic applications, particularly in oncology. Its structure incorporates thiophene moieties, which are known for their biological activity, including anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound's structure is characterized by a urea linkage that connects a phenoxyethyl group to a thiophene-based moiety. This design is crucial for its biological activity, as the urea group can engage in hydrogen bonding with biological targets, enhancing its affinity and specificity.

Key Structural Features:

  • Urea Group : Essential for interaction with target proteins.
  • Thiophene Moiety : Contributes to the compound's pharmacological properties and may enhance bioactivity through π-π stacking interactions with aromatic residues in target proteins.

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related thiophene derivatives demonstrate IC50 values ranging from 1.29 to 20 µM against different cancer types, including lung and prostate cancers .

Structure-Activity Relationship (SAR)

A systematic investigation into the SAR of urea-thiophene derivatives has revealed that modifications to the thiophene ring and urea substituents can significantly impact biological activity. For example, variations in the N3-substituent of the urea have been shown to alter protective activity against aminoglycoside-induced hair cell death .

Table 1: Summary of IC50 Values for Related Compounds

CompoundIC50 (μM)Cell Line
13.12Hair Cells
7u2.39A549
514Prostate
Thiourea Derivative1.29Various

Study on Antiproliferative Effects

In a study evaluating a series of urea derivatives, including those structurally related to This compound , it was found that most compounds exhibited significant antiproliferative effects across multiple cancer cell lines (A549, HCT116). The most effective derivatives demonstrated IC50 values comparable to established anticancer agents like sorafenib .

Protective Activity Against Aminoglycosides

Another notable study identified a urea-thiophene carboxamide as protective against aminoglycoside antibiotic-induced hair cell death. This finding suggests that the compound may also have neuroprotective properties beyond its anticancer potential .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight XlogP Polar Surface Area (Ų) Key Features
Target Compound Phenoxyethyl, bis-thiophene (thiophene-2-carbonyl) Not reported 2.8 87.8 High lipophilicity, electron-withdrawing groups
1-(2-Phenoxyethyl)-3-{4-(thiophen-3-yl)oxan-4-ylmethyl}urea Phenoxyethyl, tetrahydropyran (oxane), thiophen-3-yl Not reported 2.8 87.8 Oxane ring enhances rigidity
1-((2-(2-Fluorophenyl)-4-methylthiazol-5-yl)methyl)-3-(thiophen-2-ylmethyl)urea (CAS 1421465-12-4) Fluorophenyl-thiazole, thiophen-2-ylmethyl 361.5 Not reported Not reported Thiazole moiety for π-π stacking
1-(5-((2-Chloro-6-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea (CAS 922843-05-8) Chloro-fluorobenzylthio-thiadiazole, thiophen-2-yl 400.9 Not reported Not reported Sulfur-rich, potential metabolic stability
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea Pyrrole-carbonyl, methoxyphenyl Not reported Not reported Not reported Electron-donating methoxy group
Key Observations :
  • Lipophilicity : The target compound shares an XlogP of 2.8 with its oxane-containing analog, suggesting similar membrane permeability . Thiazole- or thiadiazole-containing analogs likely have higher XlogP values due to aromatic heterocycles.
  • Electronic Effects : The thiophene-2-carbonyl group introduces electron-withdrawing character, contrasting with the electron-donating methoxy group in ’s compound . This may affect hydrogen-bonding capacity and target binding.
  • Molecular Complexity : The tetrahydropyran analog () has lower structural complexity (complexity index = 410) compared to the target compound’s bis-thiophene system.

Pharmacological Implications

While biological data for the target compound are unavailable, structural analogs provide insights:

  • Kinase Inhibition : Compounds with bis-heterocyclic motifs (e.g., XIN-10 in ) often target PI3K/mTOR pathways . The thiophene-carbonyl group may enhance binding to ATP pockets.
  • Metabolic Stability : Sulfur-rich analogs (e.g., ) may exhibit prolonged half-lives due to reduced oxidative metabolism .
  • Toxicity : Electron-withdrawing groups (e.g., thiophene-carbonyl) could mitigate toxicity compared to halogenated derivatives ().

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